molecular formula C13H14FNO2 B2399360 Tert-butyl N-(3-ethynyl-4-fluorophenyl)carbamate CAS No. 1373338-11-4

Tert-butyl N-(3-ethynyl-4-fluorophenyl)carbamate

Cat. No. B2399360
CAS RN: 1373338-11-4
M. Wt: 235.258
InChI Key: ZYYSYFFXIQNKNK-UHFFFAOYSA-N
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Description

Tert-butyl N-(3-ethynyl-4-fluorophenyl)carbamate is a chemical compound with the CAS Number: 1373338-11-4 . It has a molecular weight of 235.26 . The compound is typically stored at 4 degrees Celsius and is usually in the form of a powder .


Molecular Structure Analysis

The InChI code for Tert-butyl N-(3-ethynyl-4-fluorophenyl)carbamate is 1S/C13H14FNO2/c1-5-9-8-10 (6-7-11 (9)14)15-12 (16)17-13 (2,3)4/h1,6-8H,2-4H3, (H,15,16) . This code provides a detailed description of the molecule’s structure, including the number and type of atoms, and how they are bonded together.


Physical And Chemical Properties Analysis

Tert-butyl N-(3-ethynyl-4-fluorophenyl)carbamate is a powder that is stored at 4 degrees Celsius .

Scientific Research Applications

Synthesis and Chemical Transformations

  • Synthesis Methods : Zhao et al. (2017) discussed the synthesis of a compound closely related to Tert-butyl N-(3-ethynyl-4-fluorophenyl)carbamate. They established a rapid synthetic method, optimizing the process to achieve high yields (Zhao, Guo, Lan, & Xu, 2017).

  • Chemoselective Transformations : Sakaitani and Ohfune (1990) explored the chemoselective transformation of amino protecting groups via tert-butyldimethylsilyl carbamates. This research provides insights into the versatility of carbamates in chemical synthesis (Sakaitani & Ohfune, 1990).

Applications in Organic Synthesis

  • Building Blocks in Organic Synthesis : Guinchard et al. (2005) described tert-Butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates as novel species behaving as N-(Boc)-protected nitrones. Their research demonstrates the potential of these compounds as building blocks in organic synthesis (Guinchard, Vallée, & Denis, 2005).

Fluorescence and Photophysical Properties

  • Fluorescence Materials : Huang et al. (2014) synthesized a series of materials based on tert-butyl groups, focusing on their photophysical properties. This research is crucial for understanding how tert-butyl derivatives can be utilized in materials science, particularly in fluorescence applications (Huang et al., 2014).

Environmental Applications

  • Deprotection in Synthesis : Li et al. (2006) explored the use of aqueous phosphoric acid for the deprotection of tert-butyl carbamates. Their findings are significant for environmentally benign reactions in organic synthesis (Li et al., 2006).

Advanced Material Synthesis

  • Polymer Solar Cells : Cheng, Li, and Zhan (2014) used tert-butyl derivatives in the fabrication of ternary blend polymer solar cells. This highlights the role of such compounds in developing advanced materials for energy applications (Cheng, Li, & Zhan, 2014).

  • Electroluminescence Properties : Zych et al. (2017) investigated the influence of tert-butyl groups on the electroluminescence properties of certain compounds. This research contributes to the understanding of how tert-butyl derivatives can be used in electronic and optoelectronic devices (Zych et al., 2017).

Safety And Hazards

The compound is associated with several hazard statements including H302, H315, H319, and H335 . These codes correspond to specific hazards: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

tert-butyl N-(3-ethynyl-4-fluorophenyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14FNO2/c1-5-9-8-10(6-7-11(9)14)15-12(16)17-13(2,3)4/h1,6-8H,2-4H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYYSYFFXIQNKNK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=CC(=C(C=C1)F)C#C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl N-(3-ethynyl-4-fluorophenyl)carbamate

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